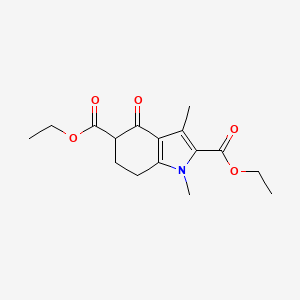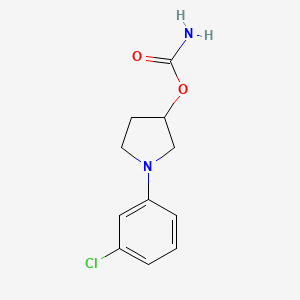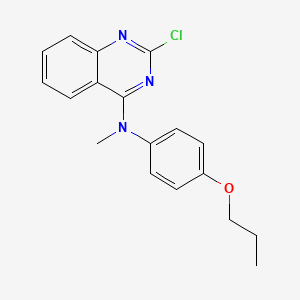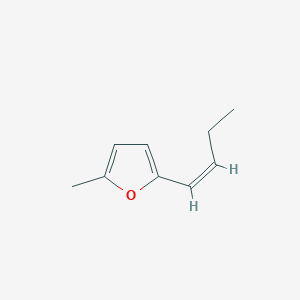![molecular formula C19H20O4 B12911099 Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl- CAS No. 144334-80-5](/img/structure/B12911099.png)
Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] is a complex organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound is notable for its unique structure, which includes a dimethoxyphenyl group and two furan rings connected by a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives often involves various methods, including cross-coupling reactions and cyclization processes. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method used to synthesize furan derivatives. This reaction typically involves the use of palladium catalysts and boronic acids under microwave irradiation . Another method involves the radical bromination of the methyl group followed by phosphonation and subsequent reactions with aldehydes .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of bio-based feedstocks. For example, furfural, a key precursor for many furan compounds, can be derived from agricultural residues such as oat hulls and sugarcane bagasse . The production process typically involves acid hydrolysis of hemicellulose to produce furfural, which can then be further processed to obtain various furan derivatives.
Análisis De Reacciones Químicas
Types of Reactions
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: Furans can be oxidized to produce furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert furans to dihydrofurans or tetrahydrofurans.
Substitution: Electrophilic substitution reactions are common, where substituents such as halogens or alkyl groups are introduced into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of furans can yield furanones, while reduction can produce dihydrofurans .
Aplicaciones Científicas De Investigación
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Furan, 2,2’-methylenebis[5-methyl-]: A simpler derivative with similar structural features but lacking the dimethoxyphenyl group.
2,5-Furandicarboxylic acid (FDCA): A bio-based compound used in the production of polymers and resins.
5-Methyl-2-furfurylfuran: Another furan derivative with a similar structure but different functional groups.
Uniqueness
Furan, 2,2’-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-] is unique due to its specific structural features, including the presence of a dimethoxyphenyl group and two furan rings connected by a methylene bridge. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
144334-80-5 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C19H20O4/c1-12-5-9-16(22-12)19(17-10-6-13(2)23-17)15-8-7-14(20-3)11-18(15)21-4/h5-11,19H,1-4H3 |
Clave InChI |
VGZHMCRYQIUXMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)OC)C3=CC=C(O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)


![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)

![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)

methanone](/img/structure/B12911035.png)



![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)
